molecular formula C17H13BrN2O B8789122 N-[(3-bromophenyl)methyl]quinoline-6-carboxamide

N-[(3-bromophenyl)methyl]quinoline-6-carboxamide

Cat. No.: B8789122
M. Wt: 341.2 g/mol
InChI Key: HUOUMZLQTFUNQE-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]quinoline-6-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromophenyl group and a carboxamide moiety in this compound enhances its potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]quinoline-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-bromophenyl)methyl]quinoline-6-carboxamide is unique due to the presence of the bromophenyl group and the carboxamide moiety, which confer distinct chemical and biological properties. These functional groups enhance its potential for specific applications in medicinal chemistry and chemical biology .

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]quinoline-6-carboxamide

InChI

InChI=1S/C17H13BrN2O/c18-15-5-1-3-12(9-15)11-20-17(21)14-6-7-16-13(10-14)4-2-8-19-16/h1-10H,11H2,(H,20,21)

InChI Key

HUOUMZLQTFUNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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